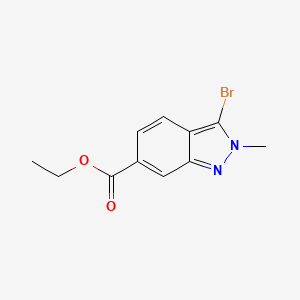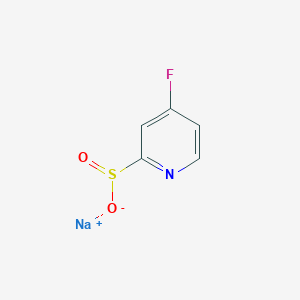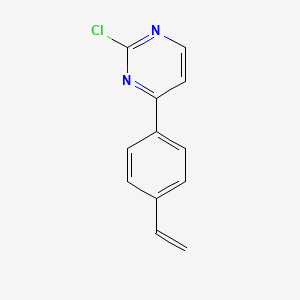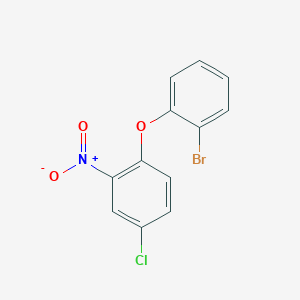
1-(2,6-Dichloro-3-pyridyl)-1-methoxy-2-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dichloro-3-pyridyl)-1-methoxy-2-propanamine is a chemical compound characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and a methoxy group attached to a propanamine chain
Preparation Methods
The synthesis of 1-(2,6-Dichloro-3-pyridyl)-1-methoxy-2-propanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized with chlorine atoms at positions 2 and 6.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction.
Attachment of the Propanamine Chain: The final step involves the attachment of the propanamine chain to the pyridine ring through a series of reactions, including amination and alkylation.
Industrial production methods often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
1-(2,6-Dichloro-3-pyridyl)-1-methoxy-2-propanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
1-(2,6-Dichloro-3-pyridyl)-1-methoxy-2-propanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichloro-3-pyridyl)-1-methoxy-2-propanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2,6-Dichloro-3-pyridyl)-1-methoxy-2-propanamine can be compared with other similar compounds, such as:
1-(2,6-Dichloro-3-pyridyl)ethylamine: This compound shares the pyridine ring structure but differs in the side chain, leading to different chemical and biological properties.
2,6-Dichloro-3-pyridine boronic acid: Another related compound with a boronic acid group, used in different chemical reactions and applications.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H12Cl2N2O |
|---|---|
Molecular Weight |
235.11 g/mol |
IUPAC Name |
1-(2,6-dichloropyridin-3-yl)-1-methoxypropan-2-amine |
InChI |
InChI=1S/C9H12Cl2N2O/c1-5(12)8(14-2)6-3-4-7(10)13-9(6)11/h3-5,8H,12H2,1-2H3 |
InChI Key |
BKRCFMNDOIMHLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=C(N=C(C=C1)Cl)Cl)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Chloro-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B13659679.png)


![4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid](/img/structure/B13659697.png)



![4-[(3,4-Dichlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13659740.png)
